molecular formula C11H16N4 B1432685 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine CAS No. 1557135-93-9

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Cat. No. B1432685
CAS RN: 1557135-93-9
M. Wt: 204.27 g/mol
InChI Key: BEASNTJDFGCRSC-UHFFFAOYSA-N
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Description

“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N4 . It has a molecular weight of 204.27 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” consists of a pyrrolidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring is further substituted with a cyclopropyl group .

Scientific Research Applications

JNK Inhibitor

“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” has been synthesized as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . JNK3 is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .

Alzheimer’s Disease Treatment

The compound has potential applications in the treatment of Alzheimer’s disease. It targets and inhibits JNK3, which is deeply involved in the formation of amyloid β protein and NFT . This could potentially slow down the progression of Alzheimer’s disease.

Neurodegenerative Diseases

Beyond Alzheimer’s, the inhibition of JNK3 could have broader implications for the treatment of other neurodegenerative diseases. JNK3 is known to be involved in neuronal apoptosis , so targeting this kinase could potentially protect neurons from damage in a variety of conditions.

Versatile Scaffold for Drug Discovery

The pyrrolidine ring in “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” makes it a versatile scaffold for the discovery of novel biologically active compounds . This could lead to the development of new drugs with different biological profiles.

Selective Androgen Receptor Modulators

The compound has been used in the synthesis of selective androgen receptor modulators (SARMs) . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties. They can be used for the treatment of conditions such as muscle wasting and osteoporosis.

Pharmacokinetic Profile Modification

The structure of “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” allows for the modification of the pharmacokinetic profile of drug candidates . This could lead to the development of drugs with improved absorption, distribution, metabolism, and excretion/toxicity (ADME/Tox) properties.

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASNTJDFGCRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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